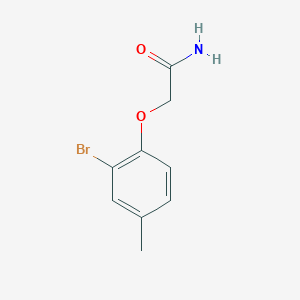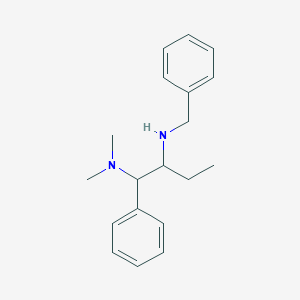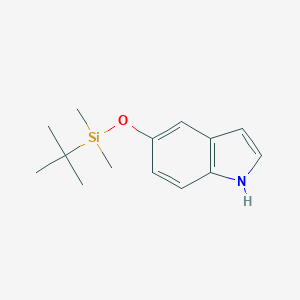
3-Acrylamidophenylboronic acid
Overview
Description
3-Acrylamidophenylboronic acid: is a versatile chemical compound that belongs to the class of boronic acid monomers. It features both acrylamide and phenylboronic acid functional groups, making it valuable in various fields of research and industry. The boronic acid group possesses the unique ability to form reversible covalent bonds with certain molecules, such as diols or sugars, while the acrylamide group provides hydrophilic characteristics .
Mechanism of Action
Target of Action
3-Acrylamidophenylboronic acid (AAPBA) is a boronic acid monomer that primarily targets certain molecules such as diols or sugars . The boronic acid group (-B(OH)₂) in AAPBA has the unique ability to form reversible covalent bonds with these molecules .
Mode of Action
The interaction of AAPBA with its targets involves the formation of reversible covalent bonds. This property allows for the design of molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group in AAPBA provides hydrophilic characteristics, making it more suitable for drug delivery applications .
Biochemical Pathways
AAPBA is utilized as a building block to synthesize boronic acid-based polymers or copolymers . These polymers can be designed to detect glucose or other saccharides, affecting the biochemical pathways related to these molecules .
Pharmacokinetics
The acrylamido group in aapba enhances the water solubility of the compound , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The molecular and cellular effects of AAPBA’s action are primarily observed in its application in biomedical engineering and biosensors for glucose monitoring . For instance, it can be used to synthesize a copolymer that acts as a supramolecular receptor for biosensor applications . AAPBA enhances the water solubility and binding affinity of the copolymer .
Action Environment
The action, efficacy, and stability of AAPBA can be influenced by environmental factors. For example, the pH and glucose levels in the environment can trigger the programmed release of drugs from AAPBA-based polymers . Furthermore, the mechanical properties of AAPBA-based hydrogels are significantly enhanced due to the intervention of nanocomposite nodes .
Biochemical Analysis
Biochemical Properties
3-Acrylamidophenylboronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols or sugars . This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can be used to design molecular sensors for detecting and quantifying specific analytes, including carbohydrates and biomolecules . The acrylamido group provides hydrophilic characteristics, making it suitable for drug delivery applications . Additionally, this compound can be utilized as a building block to synthesize boronic acid-based polymers or copolymers for biomedical engineering and biosensors for glucose monitoring .
Cellular Effects
This compound has been shown to influence various cellular processes. It can enhance the water solubility and binding affinity of copolymers, which can be beneficial for drug delivery systems . In cellular uptake experiments, nanoparticles incorporating this compound were rapidly taken up by single cells and multicellular spheroids . This compound’s interaction with overexpressed sialic acid in cancer cells suggests its potential for targeted drug delivery . Furthermore, this compound can induce glucose responsiveness in block copolymers, making it useful for biosensor applications .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This interaction allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. For instance, the synthesis of glucose-responsive block segments using this compound requires one-step polymerization, reducing synthetic difficulty . Additionally, the mechanical properties of nanocomposite hydrogels incorporating this compound are significantly enhanced due to the intervention of nanocomposite nodes . These hydrogels can realize programmed drug loading and release in response to glucose or pH, making them suitable for biomedical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, insulin-loaded poly(this compound-block-N-vinylcaprolactam) nanoparticles were successfully prepared and demonstrated glucose sensitivity, effectively lowering blood sugar levels within 72 hours . The cell and animal toxicity of these nanoparticles were also investigated, revealing no negative impact on blood biochemistry and major organs after intraperitoneal injection of 10 mg/kg/day of nanoparticles . These findings suggest that this compound can be used safely at certain dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. Its boronic acid group allows it to form reversible covalent bonds with diols or sugars, making it useful for designing molecular sensors for detecting specific analytes . Additionally, the compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic acrylamido group, which enhances its suitability for drug delivery applications . The compound can be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form reversible covalent bonds with diols or sugars through its boronic acid group . This property allows it to act as a molecular sensor for detecting specific analytes. Additionally, the acrylamido group provides hydrophilic characteristics, enhancing its suitability for drug delivery applications . The compound can also be used to synthesize boronic acid-based polymers or copolymers, which can enhance water solubility and binding affinity . These properties make this compound a valuable tool in biomedical engineering and biosensor applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acrylamidophenylboronic acid typically involves a condensation reaction between 3-Aminophenylboronic acid hemisulfate and acrylic acid. The reaction is facilitated by a condensation agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). The reaction is carried out in an aqueous solution at a controlled pH of 4.8 and a temperature of 4°C. The reaction mixture is then allowed to warm to room temperature and continue reacting for 12 hours. The product is extracted and purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acrylamidophenylboronic acid undergoes various types of chemical reactions, including:
Polymerization: The acrylamide group allows it to participate in polymerization reactions, forming hydrogels and copolymers with unique properties.
Covalent Bonding: The phenylboronic acid group can form reversible covalent bonds with diols, sugars, and other molecules.
Common Reagents and Conditions:
Polymerization: Free-radical initiators are commonly used to initiate polymerization reactions involving this compound.
Covalent Bonding: The compound interacts with diols and sugars under mild aqueous conditions, often at neutral pH.
Major Products:
Scientific Research Applications
Chemistry: 3-Acrylamidophenylboronic acid is used as a building block to synthesize boronic acid-based polymers or copolymers. These materials are utilized in various chemical applications, including the development of molecular sensors for detecting and quantifying specific analytes .
Biology: In biological research, this compound is used to develop biosensors for glucose monitoring. The compound’s ability to interact with glucose molecules makes it valuable for designing glucose-sensitive materials .
Medicine: The hydrophilic characteristics of the acrylamide group make this compound suitable for drug delivery applications. It is used to prepare glucose-sensitive nanoparticles for insulin delivery .
Industry: In industrial applications, this compound is used to create smart hydrogels and responsive materials that can react to environmental changes such as pH, temperature, and chemical stimuli .
Comparison with Similar Compounds
- 3-Aminophenylboronic acid
- 4-Vinylphenylboronic acid
- 4-Aminophenylboronic acid hydrochloride
- 4-Carboxyphenylboronic acid
Comparison: 3-Acrylamidophenylboronic acid is unique due to its dual functionality, combining the properties of both acrylamide and phenylboronic acid groups. This dual functionality allows it to participate in polymerization reactions and form reversible covalent bonds with diols and sugars, making it more versatile compared to similar compounds .
Properties
IUPAC Name |
[3-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-5-3-4-7(6-8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVXDHIJOKEBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149698-08-8 | |
| Record name | Boronic acid, B-[3-[(1-oxo-2-propen-1-yl)amino]phenyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149698-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50438076 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99349-68-5 | |
| Record name | 3-Acrylamidophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Acrylamidophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-APBA interact with its target molecules?
A1: 3-APBA interacts primarily with molecules containing cis-diol groups, such as glucose and other sugars, through reversible covalent bonding. The boronic acid moiety forms boronate esters with these diols. []
Q2: What are the downstream effects of 3-APBA binding to cis-diols?
A2: This binding often leads to changes in the physicochemical properties of the system. For instance, in hydrogels containing 3-APBA, glucose binding can induce swelling or shrinking. This property has been exploited to develop glucose-sensitive materials for drug delivery and biosensing applications. []
Q3: What is the molecular formula and weight of 3-APBA?
A3: The molecular formula of 3-APBA is C9H10BNO3, and its molecular weight is 191.01 g/mol.
Q4: What spectroscopic techniques are commonly used to characterize 3-APBA?
A4: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely employed to characterize 3-APBA. FTIR helps identify functional groups like boronic acid, amide, and aromatic rings. NMR, specifically 1H-NMR and 11B-NMR, provides detailed structural information. [, ]
Q5: How does the performance of 3-APBA-containing materials vary under different conditions (e.g., pH, temperature)?
A5: The performance of 3-APBA-containing materials can be influenced by pH and temperature. For example, the binding affinity of 3-APBA for cis-diols is pH-dependent, typically being higher at alkaline pH. Additionally, the thermoresponsive properties of polymers incorporating both N-isopropylacrylamide (NIPAAm) and 3-APBA can be influenced by the presence of glucose. [, ]
Q6: What are the common applications of 3-APBA-based materials?
A6: 3-APBA is frequently incorporated into hydrogels, nanoparticles, and other materials for applications like glucose sensing, drug delivery, and separation science. Its ability to selectively bind cis-diols makes it valuable for these applications. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
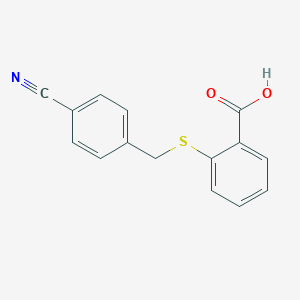

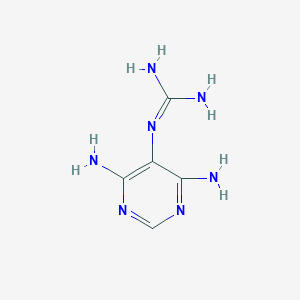
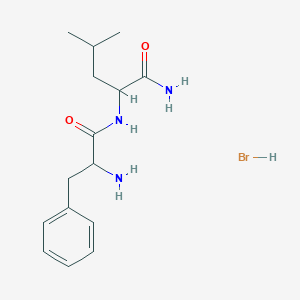
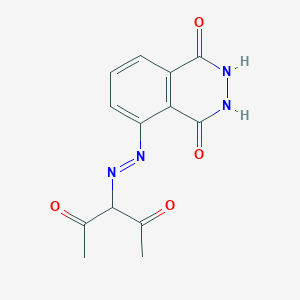
![3H-Thieno[2,3-d]-1,2,3-triazole-5-carboxylicacid](/img/structure/B34174.png)
